N-(2-aminoethyl)-4-bromobenzenesulfonamide
Description
Historical Context and Significance of Sulfonamide Scaffolds in Medicinal Chemistry
The journey of sulfonamide-based compounds in medicine began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orgcitedrive.com Experiments in 1932 at Bayer AG revealed that certain coal-tar dyes could bind to bacteria, leading to the development of Prontosil. wikipedia.org It was later discovered that Prontosil is a prodrug, metabolizing in the body to its active form, sulfanilamide. openaccesspub.org This breakthrough marked the beginning of the antibiotic era, as sulfonamides were the first drugs to be used systemically and effectively against bacterial infections before the advent of penicillin. wikipedia.orgresearchgate.net
Historically, sulfa drugs significantly reduced mortality rates from various infectious diseases. wikipedia.org The sulfonamide scaffold (-SO₂NH-) proved to be remarkably versatile. citedrive.com In bacteria, these compounds act as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is crucial for folate synthesis. Since humans obtain folate from their diet, this pathway is an effective and selective target for antibacterial action. wikipedia.org
Beyond their initial antibacterial applications, sulfonamides have become a cornerstone in medicinal chemistry, serving as building blocks for a wide array of therapeutic agents. researchgate.netajchem-b.com The structural versatility of the sulfonamide group has led to the development of drugs with diverse biological activities, including antidiabetic, antiviral, anti-inflammatory, and anticancer properties. openaccesspub.orgresearchgate.netajchem-b.com For instance, they have been explored as inhibitors of enzymes like carbonic anhydrase, which is implicated in glaucoma and certain cancers. researchgate.netajchem-b.com
Overview of N-(2-aminoethyl)-4-bromobenzenesulfonamide as a Versatile Chemical Scaffold
This compound serves as a versatile scaffold in synthetic chemistry due to the presence of several key structural features. The primary amine (-NH₂) on the ethyl chain and the secondary amine of the sulfonamide group provide nucleophilic sites for further chemical modifications, such as acylation, alkylation, or the formation of Schiff bases. scielo.br
The brominated phenyl ring is another important feature. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. This functional handle significantly enhances the compound's utility as an intermediate.
Furthermore, the sulfonamide linkage is a stable and well-characterized functional group known for its ability to act as a hydrogen bond donor and acceptor, which is often crucial for the binding of a molecule to a biological target. citedrive.com The combination of the reactive amino group, the modifiable aromatic ring, and the biologically significant sulfonamide core makes this compound a valuable starting material for creating libraries of new compounds for screening and drug discovery. citedrive.commdpi.com
Scope of Current Academic Research on the Chemical Compound
Current research interest in this compound and its close analogs primarily revolves around its use as a foundational structure for developing novel therapeutic agents. The research landscape is focused on leveraging its structural features to synthesize derivatives with specific biological activities.
A significant area of investigation involves the synthesis of carbonic anhydrase (CA) inhibitors. The closely related compound, 4-(2-aminoethyl)benzenesulfonamide (B156865), is a known scaffold for potent inhibitors of carbonic anhydrase, particularly the tumor-associated isoform CA IX. scielo.brresearchgate.net Researchers synthesize Schiff base derivatives of this scaffold to achieve nanomolar inhibition, and radioactive metal complexes incorporating this motif have been designed for positron emission tomography (PET) imaging of tumors. scielo.br The bromo-derivative is explored for similar purposes, with the bromine atom offering a potential site for further modification to enhance potency or selectivity. mdpi.com
Another active research direction is the development of new antimicrobial and antiviral agents. Schiff bases derived from 4-(2-aminoethyl)benzenesulfonamide have been synthesized and evaluated against arboviruses like Chikungunya (CHIKV) and Zika (ZIKV). scielo.br In one study, a derivative showed activity against the Chikungunya virus, highlighting the potential of combining the sulfonamide scaffold with other chemical motifs to create new antiviral compounds. scielo.br Additionally, more complex derivatives, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, have been synthesized and tested for their action against Gram-positive bacterial pathogens. mdpi.com
Furthermore, the broader N-(2-aminoethyl)benzamide scaffold has been identified as a promising starting point in the search for treatments for Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei. Medicinal chemistry efforts have led to the identification of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, demonstrating the utility of this core structure in developing antiparasitic agents. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-4-bromobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTXANIIZJECGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428428 | |
| Record name | N-(2-Aminoethyl)-4-bromobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90002-56-5 | |
| Record name | N-(2-Aminoethyl)-4-bromobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Aminoethyl 4 Bromobenzenesulfonamide and Its Precursors
Established Synthetic Routes for the Parent Compound
The most well-documented synthetic pathway for analogous compounds, which is applicable to N-(2-aminoethyl)-4-bromobenzenesulfonamide, is a multi-step process that begins with a readily available raw material. This route is characterized by a sequence of robust and high-yielding chemical reactions.
A widely adopted method for synthesizing the core structure of the target molecule uses β-phenethylamine as the starting material. google.com Although the following process describes the synthesis of the non-brominated analog, 4-(2-aminoethyl)benzenesulfonamide (B156865), the same principles and reaction sequence are applied for the brominated version by starting with 4-bromo-β-phenethylamine or by introducing the bromine atom at an appropriate stage. The process involves four key stages:
Acetylation: The synthesis begins with the protection of the amino group of the starting material, β-phenethylamine, via acetylation. This step prevents unwanted side reactions on the amino group during the subsequent chlorosulfonation. google.com
Chlorosulfonation: The acetylated intermediate then undergoes chlorosulfonation. In this electrophilic aromatic substitution reaction, a sulfonyl chloride group (-SO₂Cl) is introduced onto the benzene (B151609) ring. google.com Traditionally, this step requires a significant amount of chlorosulfonic acid. However, newer methods have focused on reducing the quantity of this corrosive reagent by using a chlorinating agent like phosphorus pentachloride or thionyl chloride in conjunction with chlorosulfonic acid. google.com
Amination: The resulting sulfonyl chloride is then converted to a sulfonamide through a reaction with ammonia (B1221849). This amination step involves treating the intermediate with aqueous ammonia, which substitutes the chloride atom with an amino group (-NH₂). google.com
Hydrolysis: The final step is the deprotection of the aminoethyl side chain. The acetyl group is removed by hydrolysis, typically under acidic or basic conditions, to yield the final product, this compound. scribd.comgoogle.com
This synthetic route is advantageous due to the low cost and ready availability of the starting materials. google.com
The efficiency of the established synthetic route is highly dependent on the optimization of reaction conditions at each step. Solvent selection is critical for reaction rate, yield, and ease of product isolation.
For the acetylation, chlorosulfonation, and amination steps, various chlorinated solvents are employed. google.com The choice of solvent is a key parameter for optimization.
| Reaction Step | Solvent Options | Temperature Control |
| Acetylation | Dichloromethane (B109758), Chloroform, Carbon tetrachloride | Cooling may be required to manage exothermic reaction |
| Chlorosulfonation | Dichloromethane, Chloroform, Carbon tetrachloride | Precise temperature control is crucial for selectivity |
| Amination | Dichloromethane, Chloroform, Carbon tetrachloride | Temperature is controlled to not exceed 50°C during ammonia addition |
This table presents common solvents and temperature considerations for the synthesis of this compound analogs.
The temperature must be carefully controlled throughout the process to minimize the formation of by-products and ensure the desired reaction proceeds efficiently. For instance, during the amination step, the rate of ammonia addition is managed to keep the reaction temperature below 50°C. google.com
Alternative Synthetic Pathways and Novel Methodologies
Beyond the primary route, alternative methods for synthesizing sulfonamides exist. One common strategy involves reacting a pre-formed sulfonyl chloride with an appropriate amine. For the target molecule, this would involve reacting 4-bromobenzenesulfonyl chloride with ethylenediamine (B42938). However, to achieve selectivity and avoid reaction at both amino groups of ethylenediamine, a protecting group strategy is often employed.
A notable alternative involves the use of a Boc-protected amine:
Reaction with a Protected Amine: 4-bromobenzenesulfonyl chloride is reacted with N-Boc-ethylenediamine. The tert-butoxycarbonyl (Boc) group protects one of the amino functionalities.
Deprotection: The Boc group is subsequently removed from the resulting intermediate, N-(2-(Boc-amino)ethyl)-4-bromobenzenesulfonamide, typically under acidic conditions, to yield the final product. synblock.com
Another potential pathway could start from a different precursor, such as 2-amino-5-bromoacetophenone, which can be transformed into a sulfonamide derivative through reaction with a sulfonyl chloride. mdpi.comresearchgate.net
Optimization of Synthetic Yields and Process Efficiency
Key parameters for optimization include:
Catalyst: While the main reactions may not require a catalyst, auxiliary agents like sodium chloride or ammonium (B1175870) chloride are sometimes used in the chlorosulfonation step. google.com
Reagent Stoichiometry: Adjusting the molar ratios of reactants can maximize the conversion of the limiting reagent and minimize unreacted starting materials.
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time needed for completion, avoiding unnecessary energy consumption and by-product formation.
pH Control: The pH is critical during workup and purification steps, such as in the final hydrolysis and product isolation stages. google.com
Systematic studies, often employing Design of Experiments (DoE) methodologies, can efficiently explore the effects of these parameters on the final yield and purity of this compound. researchgate.net
By-product Recovery and Solvent Recycling in Synthesis.scribd.comgoogle.com
Modern synthetic chemistry places a strong emphasis on green and sustainable practices. A key aspect of this is the recovery of by-products and the recycling of solvents to minimize waste and reduce costs.
Furthermore, the solvents used in the acetylation, chlorosulfonation, and amination steps, such as dichloromethane or chloroform, can be recovered through distillation and purified for reuse in subsequent batches. google.com This practice not only reduces the environmental footprint of the synthesis but also significantly lowers the operational costs associated with solvent purchase and disposal.
In processes involving brominated compounds, there is also the potential to form poly-brominated by-products. Methodologies exist for the recovery of these by-products, which can sometimes be converted back into the desired monobrominated product through reactions like halo shift reactions under catalytic conditions. google.com
Chemical Derivatization and Analog Design Strategies
Synthesis of Schiff Bases Derived from Related Aminoethylbenzenesulfonamide Scaffolds
The primary amine group of aminoethylbenzenesulfonamide scaffolds, including N-(2-aminoethyl)-4-bromobenzenesulfonamide, serves as a reactive handle for the synthesis of Schiff bases through condensation reactions with various aldehydes. These reactions are fundamental in constructing a diverse library of molecules with potential applications in various fields of chemistry.
Condensation Reactions with Various Aldehydes
The synthesis of Schiff bases from 4-(2-aminoethyl)benzenesulfonamide (B156865), a close analog of the target compound, has been reported, involving condensation with a range of aromatic aldehydes. nih.gov This process typically involves the reaction of the primary amine with the carbonyl group of an aldehyde, such as benzaldehyde (B42025) or quinolinecarboxaldehyde, often under reflux in a suitable solvent like ethanol. nih.govnih.gov The formation of the characteristic imine (C=N) bond is the hallmark of this reaction. nih.gov While direct studies on this compound are limited in the provided results, the reactivity of the aminoethylbenzenesulfonamide core suggests a similar synthetic pathway would be applicable.
A general scheme for this reaction is the condensation of an amine with a carbonyl compound to form an imine. nih.gov The reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. nih.gov
Table 1: Examples of Aldehydes Used in Condensation Reactions with Aminoethylbenzenesulfonamide Scaffolds
| Aldehyde | Resulting Schiff Base Type | Reference |
| Benzaldehyde | N-benzylidene derivative | nih.gov |
| Quinolinecarboxaldehyde | N-(quinolin-2-ylmethylene) derivative | nih.gov |
Characterization of Schiff Base Derivatives and Supramolecular Interactions
The characterization of Schiff base derivatives is crucial to confirm their structure and purity. Standard analytical techniques include FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as mass spectrometry. In FT-IR spectroscopy, the appearance of a characteristic band for the imine (C=N) group and the disappearance of the C=O and NH₂ stretching bands confirm the formation of the Schiff base. researchgate.net
The molecular structure of these derivatives allows for the formation of extensive supramolecular networks through various non-covalent interactions. Hydrogen bonding and π-π stacking are often observed in the crystal structures of these compounds. For instance, in copper(II) complexes of Schiff bases derived from (E)-4-(2-((2-hydroxybenzylidene)amino)ethyl)benzenesulfonamide, intra- and intermolecular non-covalent interactions, including H-bonding and C-H⋯π interactions, play a significant role in stabilizing the crystal lattice. nih.gov
Integration of the Chemical Compound into Complex Molecular Architectures
The this compound scaffold can be incorporated into more complex molecular architectures to generate novel compounds with specific functionalities. This is often achieved by linking the sulfonamide moiety to heterocyclic rings like pyrimidine (B1678525) and its fused analogs.
Linkage to Pyrimidine Rings for Novel Sulfonamide Derivatives
A series of novel 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives has been synthesized. nih.govresearchgate.net In this design, the terminal sulfonamide moiety is connected to the pyrimidine ring via an ethylamine (B1201723) bridge. nih.govresearchgate.net The synthesis involves a multi-step process where a key intermediate, 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole, is first prepared. nih.gov This intermediate is then coupled with various terminal side chains, including those derived from this compound, to yield the final target compounds. nih.gov
Table 2: Characterization Data for a Representative Pyrimidine-Linked Sulfonamide Derivative
| Compound Name | Molecular Formula | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| N-(2-((4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)ethyl)-4-bromobenzenesulfonamide | C₂₀H₁₈BrN₇O₂S | 188-190 | ¹H NMR and mass spectrometry data confirm the structure. | nih.gov |
Formation of Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine core is another important heterocyclic system that has been linked to sulfonamide moieties. The synthesis of compounds such as N-(2-((1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)-4-bromobenzenesulfonamide involves the reaction of a suitable pyrazolo[3,4-d]pyrimidine precursor with this compound. These derivatives are of interest due to the diverse biological activities associated with the pyrazolo[3,4-d]pyrimidine scaffold. epo.orgnih.gov
Metal Complexation Strategies with Sulfonamide Schiff Bases
Schiff bases derived from sulfonamides are excellent ligands for the formation of metal complexes with various transition metals. science.govnih.gov The imine nitrogen and often a nearby donor atom (like a hydroxyl group from the aldehyde precursor) can chelate to a metal center, forming stable complexes. indianchemicalsociety.com
Studies on related sulfonamide Schiff bases have shown the formation of complexes with cobalt(II), nickel(II), copper(II), and zinc(II). nih.govnih.govorientjchem.org The geometry of these complexes can vary, with square-planar and octahedral being common coordination geometries. nih.govindianchemicalsociety.com The characterization of these metal complexes is carried out using techniques such as elemental analysis, molar conductance, magnetic susceptibility measurements, and various spectroscopic methods (IR, UV-Vis, EPR). indianchemicalsociety.com The coordination of the Schiff base to the metal ion is typically confirmed by shifts in the vibrational frequencies of the C=N and other donor groups in the IR spectrum. nih.gov
While specific studies on the metal complexes of Schiff bases derived directly from this compound were not prevalent in the searched literature, the general principles of coordination chemistry of sulfonamide Schiff bases are well-established and would apply to this specific ligand. science.govnih.gov
Table 3: Common Transition Metals Used in Complexation with Sulfonamide Schiff Bases
| Metal Ion | Common Oxidation State | Typical Coordination Geometry | Reference |
| Cobalt | Co(II) | Octahedral | nih.gov |
| Nickel | Ni(II) | Octahedral | orientjchem.org |
| Copper | Cu(II) | Square-planar, Octahedral | nih.govindianchemicalsociety.com |
| Zinc | Zn(II) | Octahedral | nih.gov |
Development of Sulfonimidamide-Based Oligopeptides Incorporating Related Motifs
A significant advancement in medicinal chemistry involves the use of bioisosteres—functional groups with similar physical or chemical properties that can be interchanged to modulate the activity of a compound. One such strategy is the replacement of the sulfonamide group, central to the benzenesulfonamide (B165840) moiety, with a sulfonimidamide functional group in oligopeptide design. nih.govresearchgate.net
The sulfonimidamide group has garnered considerable interest as it introduces chirality and an imine "handle," which allows for the incorporation of additional substituents. nih.govresearchgate.net This modification can fundamentally alter the biological properties of the parent molecule. For instance, research on oligopeptide boronates, known inhibitors of the bacterial type I signal peptidase, has demonstrated the profound impact of this substitution. nih.gov
In a series of studies, when a sulfonimidamide group was introduced between a lipophilic tail and a peptide sequence, the resulting compounds exhibited antibacterial activity. nih.gov In contrast, the direct sulfonamide isosteres and other non-cationic analogs were inactive. nih.gov This highlights the critical role of the sulfonimidamide motif in conferring the desired biological function. Furthermore, this chemical switch was associated with a notable decrease in cytotoxicity, a common issue with cationic modifications that are often necessary to increase cell permeation for antibacterial effects. nih.govresearchgate.net The incorporation of a cationic sidechain directly onto the sulfonimidamide motif also resulted in reduced cytotoxicity. nih.gov
This research represents the first instance of incorporating the sulfonimidamide functional group into bioactive, antibacterial oligopeptides and evaluating its biological effects. nih.gov The findings suggest that using sulfonimidamide motifs is a promising strategy for developing new antibiotics that target essential bacterial enzymes like the type I signal peptidase. nih.govresearchgate.net
Table 1: Comparison of Sulfonamide vs. Sulfonimidamide Motifs in Oligopeptides
| Feature | Sulfonamide Analog | Sulfonimidamide Analog | Reference |
|---|---|---|---|
| Antibacterial Activity | Inactive | Active | nih.gov |
| Cytotoxicity | Associated with cationic modifications | Decreased cytotoxicity | nih.govresearchgate.net |
| Structural Features | Standard sulfonamide link | Introduces chirality and an imine "handle" for further substitution | nih.gov |
Strategies for Introducing and Modifying Substituents on the Benzenesulfonamide Moiety
Systematic modification of the benzenesulfonamide moiety is a cornerstone of structure-activity relationship (SAR) studies, aimed at optimizing the efficacy and selectivity of drug candidates. Various synthetic strategies have been developed to introduce or alter substituents on the aromatic ring.
One common method is the "tail approach," which involves appending chemical groups ("tails") to the aromatic ring of the benzenesulfonamide. rsc.org These tails are designed to interact with specific regions, such as the middle or the rim of an enzyme's active site cavity, thereby enhancing binding affinity and inhibitory potential. rsc.org This strategy often employs bioisosteric replacement, where functionalities like a urea (B33335) linker are substituted with other groups, such as a thiazol-4-one heterocyclic ring, to explore interactions within the hydrophobic regions of a binding cleft. rsc.org The nature of the substituent on the benzene (B151609) ring significantly influences biological activity; studies have shown that electron-donating groups can lead to better inhibitory effects against certain cancer cell lines compared to electron-withdrawing groups. rsc.org
Cross-coupling reactions are another powerful tool for modifying the benzenesulfonamide core. For example, in the development of anti-influenza hemagglutinin inhibitors, disubstituted benzenesulfonamide analogues were synthesized using a copper-catalyzed cross-coupling reaction. nih.gov This allowed for the linkage of a substituted benzenesulfonamide with another molecular fragment. The choice of substituent on the benzene ring was critical; introducing fluorine or chlorine atoms led to a three- to five-fold increase in inhibitory potency compared to the parent compound. nih.gov Conversely, adding methyl, methoxyl, or trifluoromethyl (CF3) groups generally diminished antiviral activity. nih.gov
The fundamental construction of the sulfonamide can also be approached through novel catalytic methods. A dual copper and visible light-catalyzed reaction has been developed for the coupling of phenylsulfinic acid derivatives with aryl azides. nih.gov This redox-neutral pathway generates sulfonamide compounds efficiently and under mild conditions, serving as an alternative to traditional methods that often rely on genotoxic aromatic amines. nih.gov This technique allows for the use of a wide range of aryl azides with diverse substituents, including electron-donating and electron-withdrawing groups at various positions on the benzene ring, to produce structurally diverse benzenesulfonamides in good yields. nih.gov
Table 2: Effects of Substituents on Benzenesulfonamide Activity
| Substituent Type | Example(s) | Effect on Biological Activity | Target | Reference |
|---|---|---|---|---|
| Electron-donating groups | Methoxy, Methyl | Potent growth inhibition | Breast Cancer Cells | rsc.org |
| Halogens | Fluorine (F), Chlorine (Cl) | 3-5 fold increase in inhibitory potency | Influenza Hemagglutinin | nih.gov |
| Other groups | Methyl, Methoxy, CF3 | Reduced antiviral activity | Influenza Hemagglutinin | nih.gov |
Investigations into Biological Activities and Underlying Mechanisms of Action in Vitro Studies
Enzyme Inhibition Studies
The sulfonamide moiety is a well-established pharmacophore known for its ability to interact with various enzyme active sites. Research into N-(2-aminoethyl)-4-bromobenzenesulfonamide and its analogs has explored their inhibitory potential against several key enzymes implicated in pathological conditions.
The benzenesulfonamide (B165840) scaffold is a cornerstone of carbonic anhydrase (CA) inhibitor design. CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While some isoforms are ubiquitous, others, like human carbonic anhydrase IX (hCA IX), are predominantly expressed in tumors and are linked to cancer progression, making them a key therapeutic target.
Studies on a series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides, which are close structural analogs of this compound, have demonstrated potent inhibitory activity against several human CA isoforms. nih.govbohrium.comresearchgate.net These compounds were tested against the cytosolic isoforms hCA I and II, and the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.govbohrium.com
The research revealed that while inhibition of the widespread cytosolic isoforms hCA I and II was variable, several derivatives showed excellent, low nanomolar inhibition against the cancer-related hCA IX and hCA XII isoforms. nih.govbohrium.com For instance, certain cationic derivatives displayed powerful inhibitory potency toward hCA IX, with inhibition constants (Kᵢ) ranging from 5.9 to 10.7 nM, surpassing the activity of clinically used CA inhibitors like Acetazolamide. nih.gov The most potent compounds exhibited significant selectivity for the transmembrane isoforms (hCA IX and XII) over the cytosolic ones (hCA I and II), which is a desirable characteristic for targeted cancer therapy. nih.govbohrium.com
Table 1: Carbonic Anhydrase Inhibition Data for N4-substituted 4-(2-aminoethyl)benzenesulfonamide (B156865) Derivatives
| Isoform | Kᵢ Range (nM) | Key Findings |
|---|---|---|
| hCA I | 96.3 - 3520 | Generally weaker inhibition compared to other isoforms. nih.govbohrium.com |
| hCA II | 18.1 - 2055 | Variable inhibition; less potent than against tumor-associated isoforms. nih.govbohrium.com |
| hCA IX | 5.9 - 419 | Potent, low nanomolar inhibition observed for several derivatives. nih.govbohrium.com |
| hCA XII | 4.0 - 414 | Strong inhibition, with some compounds showing Kᵢ values as low as 4.0 nM. nih.govbohrium.com |
The BRAF kinase is a crucial component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation and survival. The V600E mutation in BRAF is a known oncogenic driver in a significant percentage of human cancers, particularly melanoma. nih.govresearchgate.net Consequently, the development of inhibitors targeting V600EBRAF is a major focus in oncology research.
The sulfonamide moiety is a key structural feature in several known V600EBRAF inhibitors. nih.govresearchgate.net For example, pyrimidine-sulfonamide scaffolds form the core structure of many potent inhibitors. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the sulfonamide group for binding to the kinase domain. researchgate.net
One study detailed the development of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to a terminal sulfonamide moiety via an ethylamine (B1201723) or propylamine (B44156) bridge. researchgate.net A derivative featuring a propylamine linker and a sulfonamide group showed potent activity against V600EBRAF with an IC₅₀ value of 0.490 µM, which was more potent than its activity against the wild-type kinase and comparable to the standard inhibitor Sorafenib. researchgate.net This demonstrates that benzenesulfonamide-containing structures can be optimized to achieve significant and selective inhibition of this oncogenic kinase.
Table 2: V600EBRAF Inhibition by a Related Sulfonamide Derivative
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Pyrimidinylbenzimidazole with propylamine-sulfonamide linker | V600EBRAF | 0.490 ± 0.061 |
| Pyrimidinylbenzimidazole with propylamine-sulfonamide linker | BRAF (Wild Type) | 0.940 ± 0.065 |
The ghrelin receptor (GHSR1a) is a G-protein-coupled receptor that plays a significant role in regulating appetite, energy homeostasis, and growth hormone release. Antagonists and inverse agonists of this receptor are being investigated as potential treatments for obesity and metabolic disorders. nih.govnih.gov The receptor exhibits a high degree of constitutive activity, meaning it can signal without being bound by its natural ligand, ghrelin; inverse agonists can suppress this baseline activity. nih.gov
Research has identified and optimized a series of ghrelin receptor antagonists based on a 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide scaffold. nih.gov This work, starting from a screening hit, demonstrates that the benzenesulfonamide framework can be effectively utilized to develop compounds that modulate the ghrelin receptor. While the specific compound this compound has not been explicitly studied in this context, the successful development of antagonists from a structurally similar series highlights the potential of this chemical class to interact with the ghrelin receptor. nih.gov
Bacterial type I signal peptidases (SPases) are essential enzymes that cleave signal peptides from secreted proteins as they are translocated across the cell membrane. nih.govnih.gov Their critical role in protein secretion and bacterial viability makes them an attractive target for the development of novel antibiotics. nih.govnih.gov
Studies have explored oligopeptide-based inhibitors targeting the E. coli SPase, LepB. A key finding emerged from comparing isosteric compounds containing either a sulfonamide or a sulfonimidamide linkage between a lipophilic tail and a peptide sequence. nih.gov The investigation revealed that oligopeptides incorporating the sulfonimidamide functionality exhibited antibacterial activity, whereas the corresponding sulfonamide isosteres were inactive. nih.govresearchgate.net This suggests that the specific geometry and electronic properties of the sulfonimidamide are crucial for effective inhibition and antibacterial action. This research provides valuable mechanistic insight, indicating that while the core sulfonamide structure is related, modification to the sulfonimidamide is a more effective strategy for targeting this particular bacterial enzyme. nih.gov
Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govpatsnap.com Overproduction of uric acid leads to hyperuricemia and can cause gout, making XO inhibitors like allopurinol (B61711) a mainstay treatment. nih.govyoutube.com Allopurinol is a purine analog that acts as a substrate and mechanism-based inhibitor of XO. nih.gov
Research into novel XO inhibitors has often focused on modifying the allopurinol scaffold. One study synthesized a series of new pyrazolo[3,4-d]pyrimidine derivatives related to allopurinol to explore their potential as anticancer agents. nih.govresearchgate.net A significant finding from this work was that, in contrast to the parent compound allopurinol, the newly synthesized derivatives had largely lost their potent inhibitory activity against xanthine oxidase. nih.gov This demonstrates that structural modifications to a known inhibitor scaffold, even those intended to introduce other biological activities, can dramatically attenuate its original enzyme-inhibiting properties. nih.govresearchgate.net This highlights the high degree of structural specificity required for effective XO inhibition.
Antiviral Activity Assessments
The structural versatility of the sulfonamide scaffold has prompted its investigation in the search for new antiviral agents. Modifications of the core structure, such as the formation of Schiff bases, can introduce new functionalities capable of interfering with viral replication cycles.
A recent study focused on synthesizing and evaluating a series of Schiff bases derived from 4-(2-aminoethyl)-benzenesulfonamide for their activity against two medically important arboviruses: Chikungunya virus (CHIKV) and Zika virus (ZIKV). scielo.brsciprofiles.comresearchgate.net The parent sulfonamide (compound 1 ) and five different Schiff base derivatives (compounds 2-6 ), formed by reacting the primary amine with various aldehydes, were tested in vitro. scielo.brsciprofiles.com
The results showed that the antiviral activity was highly dependent on the specific substituent introduced via the Schiff base formation. The parent compound, 4-(2-aminoethyl)-benzenesulfonamide, was inactive. However, compound 5 , the Schiff base derived from 8-hydroxy-2-quinolinecarboxaldehyde, showed notable activity against the Chikungunya virus at a concentration of 10 µmol L⁻¹. scielo.brsciprofiles.com For the Zika virus, only compound 6 , derived from 4-imidazolecarboxaldehyde, demonstrated activity, which was observed at a concentration of 50 µmol L⁻¹. scielo.brsciprofiles.com These findings underscore the potential of using the aminoethylbenzenesulfonamide scaffold as a starting point for developing novel antiviral agents, where specific heterocyclic moieties can confer activity against different viruses. scielo.br
Table 3: In Vitro Antiviral Activity of 4-(2-aminoethyl)benzenesulfonamide Schiff Bases
| Compound | Derivative Type | Active Against CHIKV (at 10 µmol L⁻¹) | Active Against ZIKV (at 50 µmol L⁻¹) |
|---|---|---|---|
| 1 | 4-(2-aminoethyl)-benzenesulfonamide (Parent) | No | No |
| 2 | Benzaldehyde (B42025) derivative | No | No |
| 3 | 2-Pyridinecarboxaldehyde derivative | No | No |
| 4 | 2-Quinolinecarboxaldehyde derivative | No | No |
| 5 | 8-Hydroxy-2-quinolinecarboxaldehyde derivative | Yes | No |
| 6 | 4-Imidazolecarboxaldehyde derivative | No | Yes |
Anticancer Activity via Cellular Mechanism Studies
Benzenesulfonamide derivatives have been a significant focus of anticancer research, with many studies demonstrating their ability to inhibit the growth of various cancer cell lines. nih.govmdpi.com One of the primary mechanisms behind this activity is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many solid hypoxic tumors and plays a crucial role in tumor cell survival and proliferation. nih.govnih.gov
Research has shown that novel 4-thiazolone-based benzenesulfonamides exhibit potent anti-proliferative activity against breast cancer cell lines, including MDA-MB-231 and MCF-7. nih.gov For instance, certain derivatives have displayed greater growth inhibition than the standard anticancer agent staurosporine. nih.gov Similarly, other benzenesulfonamide analogs have been identified as effective inhibitors against glioblastoma (GBM) cells by targeting the Tropomyosin receptor kinase A (TrkA), a key receptor in cancer progression. mdpi.com The cytotoxic effects are often dose-dependent, leading to cell cycle arrest and the induction of apoptosis. nih.gov
The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. nih.govnih.gov Lower IC₅₀ values indicate greater potency.
Table 1: Anticancer Activity of Representative Benzenesulfonamide Derivatives
Antibacterial and Antifungal Efficacy Evaluations
The therapeutic applications of sulfonamides originated with their antibacterial properties. Modern research continues to explore the efficacy of sulfonamide derivatives and their metal complexes against a wide spectrum of pathogens, including those resistant to existing treatments. tandfonline.commdpi.com Studies have shown that metal complexes of sulfonamides—incorporating metals such as zinc(II), copper(II), nickel(II), and cobalt(II)—often exhibit enhanced antibacterial and antifungal activity compared to the uncomplexed sulfonamide ligands. tandfonline.comresearchgate.net This enhancement is attributed to the chelation process, which can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes.
These compounds have been tested against various Gram-positive and Gram-negative bacteria as well as several fungal strains. tandfonline.comnih.gov For example, zinc(II) complexes of Schiff base-derived sulfonamides have shown particularly strong activity. tandfonline.com The antimicrobial efficacy is typically evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar-well diffusion assays. tandfonline.commdpi.com
Table 2: Antimicrobial Spectrum of Related Sulfonamide Derivatives and Metal Complexes
Mechanistic Elucidation of Cellular Pathways
To understand the anticancer effects of sulfonamide derivatives at a molecular level, researchers have investigated their impact on key cellular signaling pathways. A critical pathway involved in cell proliferation, differentiation, and apoptosis is the Mitogen-Activated Protein Kinase (MAPK) cascade. tandfonline.com The MAPK family includes key members such as the extracellular signal-regulated kinases (ERK1/2) and p38 MAPKs. tandfonline.comnih.gov
Studies have revealed that certain novel sulfonamide derivatives can induce apoptosis in cancer cells by activating the p38 and ERK signaling pathways. tandfonline.comnih.gov For instance, treatment of colon cancer cells (Colo-205) with specific sulfonamide compounds led to a marked increase in the phosphorylation of both p38 and ERK. tandfonline.comnih.gov This activation of the MAPK cascade is linked to an increase in the expression of pro-apoptotic genes, such as caspase 3, caspase 8, and caspase 9. nih.gov The activation of these caspases, which are key executioners of apoptosis, is believed to be mediated by the upstream activation of p38. nih.gov Therefore, the modulation of the MAPK pathway represents a significant mechanism through which these compounds exert their antiproliferative effects. tandfonline.com
Structure Activity Relationship Sar Studies
Impact of Substituents on Benzenesulfonamide (B165840) and Linker Moieties on Biological Activity
The substituents on both the benzenesulfonamide core and the ethylamine (B1201723) linker are primary determinants of the molecule's biological profile. Key factors include the nature of the halogen at the para-position and the length and flexibility of the linker.
Para-Halogen Substituents: The 4-bromo substituent on the benzenesulfonamide ring plays a significant role in modulating the compound's activity. In studies of related halogenated benzenesulfonamides, the halogen atom has been shown to orient the benzene (B151609) ring within the active site of target enzymes, thereby affecting binding affinity and selectivity. nih.gov The potency of halo-substituted analogues of the related N-(2-aminoethyl)benzamide has been rationalized in terms of both steric and hydrophobic effects. nih.gov The size, electronegativity, and hydrophobicity of the halogen influence these interactions. For instance, in a series of 4-(2-substituted hydrazinyl)benzenesulfonamides designed as carbonic anhydrase (CA) inhibitors, analogues with para-substituents including bromo, chloro, and fluoro all demonstrated potent inhibition against human CA isoforms I and II. nih.gov This suggests that the para-position can accommodate various halogens, each fine-tuning the electronic and steric properties of the molecule to optimize binding.
Linker Moieties (Ethylamine vs. Propylamine): The N-(2-aminoethyl) linker is crucial for positioning the terminal amino group for interaction with the target protein. The length of this linker is a critical parameter. Studies comparing 4-aminomethyl- and 4-aminoethyl-benzenesulfonamide derivatives have shown that linker length directly impacts inhibitory activity and selectivity against different human carbonic anhydrase (hCA) isozymes. nih.gov While a direct comparison with a propylamine (B44156) linker for this specific compound is not extensively documented, principles from related molecules suggest that extending the linker from two to three carbons (ethylamine to propylamine) would alter the spatial orientation of the terminal amine. This modification could either improve or diminish activity, depending on the topology of the target's binding site. Research on a related compound, 4-(2-amino-ethyl)-benzene-sulfonamide, has highlighted the biological activity of this specific linker, showing it can decrease perfusion pressure and coronary resistance, indicating its effective interaction with cardiovascular targets. cerradopub.com.brresearchgate.net
| Compound Series | Linker Moiety | Key Finding | Reference |
|---|---|---|---|
| 4-Aminoalkyl-benzenesulfonamides | Aminomethyl vs. Aminoethyl | Linker length affects inhibitory potency and selectivity against various hCA isozymes. | nih.gov |
| 4-(2-amino-ethyl)-benzenesulfonamide | Aminoethyl | Demonstrated cardiovascular activity, indicating effective target interaction. | cerradopub.com.brresearchgate.net |
| STAT3 Inhibitors | Alanine vs. Proline | Linker structure impacts both metabolic stability and inhibitory potency. | nih.gov |
Role of Core Scaffold Modifications on Target Affinity and Selectivity
Modifications to the central benzenesulfonamide scaffold are a key strategy for altering target affinity and achieving selectivity. The substitution pattern on the benzene ring is particularly important. Research on a series of benzenesulfonamides targeting metallo-β-lactamase ImiS found that placing substituents at the meta-position relative to the sulfonamide group resulted in a significant improvement in inhibitory activity compared to identical substituents at the ortho- or para-positions. nih.govnih.gov This highlights that the geometry of interaction is highly specific, and even subtle changes in substituent placement can lead to dramatic differences in potency.
Furthermore, introducing different functional groups to the core scaffold can modulate its physicochemical properties. For example, the synthesis of novel derivatives from 3-amino-4-hydroxybenzenesulfonamide, which incorporates additional hydrophilic groups, provides a scaffold for structure–activity relationship studies to guide the rational design of more effective drugs. mdpi.com Such modifications can improve pharmacokinetic properties and create new interaction points with the target protein. mdpi.com
Influence of Supramolecular Interactions on Biological Response
The biological response of N-(2-aminoethyl)-4-bromobenzenesulfonamide is governed by a network of noncovalent, supramolecular interactions with its target protein. These interactions, while individually weak, collectively determine the stability and specificity of the protein-ligand complex.
The sulfonamide group itself is a critical anchor. In many metalloenzymes, such as carbonic anhydrases and metallo-β-lactamases, the sulfonamide moiety acts as a zinc-binding group, coordinating with the Zn(II) ion in the enzyme's active site. nih.govnih.gov This interaction is a primary driver of the inhibitor's affinity and tightly anchors the molecule, positioning the rest of the structure for further interactions. nih.gov
Analysis of Chiral Integrity and Diastereomeric Effects on Biological Activity
While this compound itself is an achiral molecule, the introduction of chiral centers through modification of its structure would necessitate an analysis of stereochemical effects on activity. Biological systems are inherently chiral, and it is common for enantiomers or diastereomers of a drug to exhibit significantly different biological activities, potencies, and metabolic profiles.
Although specific stereoisomers of this compound have not been detailed in the reviewed literature, the principle of stereoselectivity is well-established for related compounds. For example, in a study of small molecule STAT3 inhibitors featuring amino acid-based linkers, the stereochemistry at the chiral center of the linker was found to be critical. nih.gov The (R)-enantiomers of both alanine- and proline-based linker analogues showed a threefold improvement in potency for inhibiting STAT3 DNA-binding activity compared to their corresponding (S)-enantiomers. nih.gov This demonstrates that even a subtle change in the three-dimensional arrangement of atoms can profoundly impact how a molecule fits into its binding site and elicits a biological response. Therefore, should any derivatives of this compound be synthesized with chiral centers, the separation and individual testing of the stereoisomers would be essential to fully characterize their structure-activity relationships.
| Compound Series | Stereoisomers Compared | Key Finding on Biological Activity | Reference |
|---|---|---|---|
| STAT3 Inhibitors (Alanine-linker) | (R)- vs. (S)-enantiomer | (R)-enantiomer showed improved inhibitory activity and selectivity. | nih.gov |
| STAT3 Inhibitors (Proline-linker) | (R)- vs. (S)-enantiomer | (R)-enantiomer demonstrated a 3-fold improvement in potency compared to the (S)-enantiomer. | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations to Elucidate Ligand-Target Interactions and Plausible Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in structure-based drug design for predicting the binding affinity and mode of a ligand within the active site of a target protein. jbiochemtech.com
For N-(2-aminoethyl)-4-bromobenzenesulfonamide, molecular docking simulations would be employed to identify potential protein targets and understand its binding mechanism. The process involves preparing the 3D structure of the compound and docking it into the binding pockets of various proteins of interest. The simulation calculates the most stable binding poses and estimates the binding energy, which indicates the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues of the protein, are identified to explain the binding specificity. jbiochemtech.com
Illustrative Molecular Docking Results: The following table represents a hypothetical docking study of this compound against three potential protein targets. The data is for illustrative purposes only.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | -7.8 | LYS-72, GLU-91 | Hydrogen Bond, Electrostatic |
| Carbonic Anhydrase II | -6.5 | HIS-94, THR-199 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 | -8.2 | ARG-120, TYR-355 | Hydrogen Bond, Pi-Sulfur |
Density Functional Theory (DFT) Calculations for Characterization and Supramolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to calculate molecular properties such as optimized geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gaps). DFT is also highly effective for studying non-covalent supramolecular interactions, like halogen bonding, which are crucial for molecular recognition and crystal engineering. rsc.org
In the context of this compound, DFT calculations would be used to:
Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule.
Analyze Electronic Structure: Calculate the distribution of electron density, molecular electrostatic potential (MEP) to identify reactive sites, and frontier molecular orbitals (HOMO and LUMO) to predict chemical reactivity. nih.gov
Study Supramolecular Interactions: The bromine atom on the phenyl ring makes the compound a candidate for forming halogen bonds. DFT can quantify the strength and nature of these and other non-covalent interactions (like hydrogen bonds) in dimers or larger molecular aggregates. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational flexibility of a ligand and the dynamic behavior of a ligand-protein complex, offering insights that are complementary to static docking models. researchgate.net
An MD simulation for the this compound-protein complex, obtained from molecular docking, would involve placing the complex in a simulated physiological environment (water, ions). The simulation would track the atomic trajectories over a set period (nanoseconds to microseconds). Analysis of these trajectories can reveal:
Stability of the Binding Pose: Assessing whether the ligand remains stably bound in the active site.
Conformational Changes: Observing how the ligand and protein adjust their shapes to optimize binding.
Role of Water Molecules: Identifying key water molecules that may mediate ligand-protein interactions.
Binding Free Energy: Calculating a more accurate estimation of binding affinity using methods like MM/PBSA or MM/GBSA. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying key molecular descriptors (physicochemical properties) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov
To develop a QSAR model involving this compound, a dataset of structurally similar sulfonamide analogs with experimentally measured biological activities would be required.
Descriptor Calculation: For each analog, various molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area, electronic properties) are calculated.
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning methods are used to build a mathematical equation linking the descriptors to the activity. nih.gov
Model Validation: The model's predictive power is rigorously tested using internal and external validation sets.
The resulting QSAR model could then be used to predict the activity of novel derivatives of this compound, guiding the design of more potent analogs.
Virtual Screening Approaches for Identification of Novel Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com When a validated target for this compound is known, both ligand-based and structure-based virtual screening can be performed.
Structure-Based Virtual Screening (SBVS): This involves docking vast chemical libraries (like ZINC or ChEMBL) into the 3D structure of the target protein. nih.gov Compounds are ranked based on their docking scores and predicted binding modes, and the top-ranking hits are selected for further experimental testing.
Ligand-Based Virtual Screening: If the 3D structure of the target is unknown, the structure of this compound itself can be used as a template. Methods like 2D similarity searching or 3D pharmacophore modeling identify other molecules in a database that share key structural and chemical features necessary for biological activity. mdpi.com
Machine Learning Applications in Ligand-Protein Interaction Prediction and Drug Target Deconvolution
Machine learning (ML) is increasingly used to enhance the prediction of ligand-protein interactions and to identify the molecular targets of bioactive compounds (target deconvolution). nih.govarxiv.org Unlike traditional scoring functions, ML models can learn complex, non-linear relationships from large datasets of known protein-ligand interactions. nih.gov
Potential ML applications related to this compound include:
Binding Affinity Prediction: Advanced ML models, such as graph neural networks or deep neural networks, can be trained on large datasets of protein-ligand complexes to predict binding affinities with higher accuracy than classical methods. arxiv.orgmdpi.com
Drug Target Deconvolution: If this compound is identified in a phenotypic screen (where its molecular target is unknown), computational target deconvolution methods can be used. nih.gov These approaches use ML and other bioinformatics tools to predict the most likely protein targets by comparing the compound's profile (e.g., chemical structure, gene expression changes) against databases of known drug-target interactions. nih.gov
Illustrative Machine Learning Model Performance: The table below shows hypothetical performance metrics for an ML model trained to predict binding affinity for sulfonamide-class inhibitors. This data is for illustrative purposes only.
| Model Type | Dataset Size | R² (Test Set) | RMSE (Test Set) |
| Random Forest | 5,000 | 0.75 | 0.85 |
| Graph Convolutional Network | 5,000 | 0.82 | 0.68 |
| Deep Neural Network | 5,000 | 0.80 | 0.72 |
Target Identification and Protein Binding Studies
Deconvolution of Protein Targets of the Chemical Compound and Its Bioactive Analogs
Target deconvolution for a bioactive small molecule like N-(2-aminoethyl)-4-bromobenzenesulfonamide involves identifying the specific biomolecules, typically proteins, that it interacts with to elicit a biological response. This process is essential when a compound is discovered through phenotypic screening, where the molecular target is initially unknown. technologynetworks.com Several strategies can be employed for this purpose, broadly categorized into affinity-based pull-down methods and label-free techniques. nih.gov
Affinity-based approaches are a common starting point for target identification. nih.gov These methods involve chemically modifying the small molecule to incorporate a tag, such as biotin (B1667282), which allows for the capture of interacting proteins from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov However, a significant challenge with this approach is ensuring that the chemical modification does not interfere with the compound's biological activity or its binding to the target protein. nih.gov
Label-free methods offer an alternative that circumvents the need for chemical modification of the compound. acs.org Techniques such as Drug Affinity Responsive Target Stability (DARTS) leverage the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis. acs.orgnih.gov Changes in protein stability upon compound treatment can be monitored to identify potential targets. nih.gov Another label-free method is the Stability of Proteins from Rates of Oxidation (SPROX), which measures changes in protein stability under oxidative conditions. nih.gov
For sulfonamide-containing compounds, these deconvolution strategies are crucial for understanding their diverse pharmacological effects, which range from antimicrobial to anti-inflammatory actions. drugs.comnih.gov The specific targets of many sulfonamides are well-characterized, providing a basis for hypothesizing potential targets for novel analogs like this compound.
Biochemical Affinity Purification Strategies for Target Molecule Identification
Biochemical affinity purification is a powerful and widely used technique for isolating the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. rsc.org This method relies on the specific interaction between the small molecule (the "bait") and its target protein (the "prey"). tandfonline.com
The general workflow for affinity purification involves several key steps:
Immobilization of the Ligand : The small molecule, in this case, this compound or a suitable analog, is chemically tethered to a solid support, such as agarose (B213101) or magnetic beads. nih.gov It is crucial that the point of attachment does not obstruct the part of the molecule involved in protein binding. nih.gov
Incubation with Proteome : The immobilized ligand is then incubated with a protein extract, allowing the target proteins to bind to the bait. tandfonline.com
Washing : Non-specifically bound proteins are removed through a series of washing steps with appropriate buffers. technologynetworks.com
Elution : The specifically bound proteins are then eluted from the solid support, often by using a solution containing the free small molecule to competitively displace the target protein. acs.org
Protein Identification : The eluted proteins are subsequently identified, most commonly using mass spectrometry-based proteomics. tandfonline.com
A successful application of this strategy has been demonstrated for a close analog, 4-(2-aminoethyl)benzenesulfonamide (B156865) (AEBSA). In these studies, AEBSA was immobilized to identify its interaction with carbonic anhydrase II (CAII), showcasing the feasibility of this approach for benzenesulfonamide (B165840) derivatives.
| Step | Description | Key Consideration |
|---|---|---|
| Ligand Immobilization | Covalent attachment of the small molecule to a solid support (e.g., beads). | Preservation of the compound's binding activity. |
| Incubation | Mixing of the immobilized ligand with a cell or tissue lysate. | Optimization of binding conditions (temperature, pH, time). |
| Washing | Removal of non-specifically bound proteins. | Stringency of wash buffers to minimize background. |
| Elution | Release of specifically bound proteins from the ligand. | Use of competitive elution with free ligand or denaturing conditions. |
| Analysis | Identification of eluted proteins by mass spectrometry. | Quantitative analysis to distinguish specific binders from contaminants. |
Chemoproteomic Approaches for Simultaneous Identification of Protein Targets and Binding Sites
Chemoproteomics offers a more advanced set of tools for not only identifying the protein targets of a small molecule but also for mapping the specific binding sites. nih.gov These techniques provide a deeper understanding of the molecular interactions and can guide the rational design of more potent and selective compounds. nih.gov
One prominent chemoproteomic strategy is activity-based protein profiling (ABPP). ABPP utilizes chemical probes that are designed to react covalently with the active sites of specific enzyme families. nih.gov In a competitive ABPP experiment, a cell lysate is pre-incubated with the test compound, such as this compound, before the addition of the activity-based probe. If the test compound binds to a particular enzyme, it will block the binding of the probe, leading to a decrease in the signal from that protein, which can be quantified by mass spectrometry. nih.gov
Another powerful approach is the use of photo-affinity labeling. nih.gov In this method, the small molecule is derivatized with a photoreactive group and a reporter tag. Upon exposure to UV light, the photoreactive group forms a covalent bond with the interacting protein, permanently labeling it. The reporter tag is then used to enrich the labeled proteins for identification by mass spectrometry. nih.gov This technique has the advantage of capturing even transient or weak interactions.
Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, electrostatic interactions)
Once a protein target for this compound has been identified, the next step is to characterize the specific molecular interactions that govern the binding. This is typically achieved through a combination of experimental techniques and computational modeling.
Computational molecular docking is a valuable tool for predicting the binding mode of a small molecule within the active site of its target protein. rjb.ro These simulations can provide insights into the likely conformation of the ligand and the key amino acid residues involved in the interaction. For sulfonamide-containing compounds, several types of interactions are commonly observed:
Hydrogen Bonding : The sulfonamide group (-SO2NH-) is a proficient hydrogen bond donor and acceptor. The oxygen atoms can accept hydrogen bonds, while the nitrogen atom can donate a hydrogen bond. These interactions with polar amino acid residues in the binding pocket are often crucial for binding affinity. acs.org
Electrostatic Interactions : The sulfonamide moiety and other polar groups in the molecule can participate in electrostatic interactions with charged residues in the protein.
Halogen Bonding : The bromine atom on the benzene (B151609) ring can potentially form halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, with electron-rich atoms like oxygen or nitrogen in the protein's binding site.
Spectroscopic techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide experimental validation of the computationally predicted binding modes. High-resolution crystal structures of the ligand-protein complex can reveal the precise atomic details of the interactions. researchgate.net Isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, such as enthalpy and entropy, which can further elucidate the nature of the driving forces behind the interaction. researchgate.net
| Interaction Type | Description | Potential Involving Groups in this compound |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Sulfonamide group (-SO2NH-), amino group (-NH2). |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Sulfonamide group, amino group. |
| Hydrophobic Interactions | Association of nonpolar groups in an aqueous environment. | Brominated benzene ring. |
| Halogen Bonding | Non-covalent interaction involving a halogen atom. | Bromine atom. |
Analysis of Therapeutic Target Databases for Related Sulfonamides
Therapeutic target databases are valuable resources for drug discovery and for understanding the polypharmacology of different classes of compounds. drugbank.com Databases such as the Therapeutic Target Database (TTD) and DrugBank compile extensive information on known drug targets, the diseases they are associated with, and the compounds that modulate their activity. drugbank.comdrugbank.com
An analysis of these databases for sulfonamide-containing drugs can provide valuable insights into the potential targets of this compound. The sulfonamide moiety is a well-known pharmacophore present in a wide range of approved drugs with diverse therapeutic indications. drugs.com These include:
Carbonic Anhydrase Inhibitors : Used as diuretics and for the treatment of glaucoma. nih.gov
Dihydropteroate (B1496061) Synthase Inhibitors : The mechanism of action for sulfonamide antibiotics. nih.gov
Cyclooxygenase-2 (COX-2) Inhibitors : A class of non-steroidal anti-inflammatory drugs (NSAIDs). openaccesspub.org
Sulfonylureas : Used in the treatment of type 2 diabetes. openaccesspub.org
Protease Inhibitors : Used in the treatment of HIV. openaccesspub.org
By searching these databases for compounds with structural similarity to this compound, it is possible to generate a list of potential protein targets. This information can then be used to guide experimental validation studies, such as biochemical assays or cell-based experiments, to confirm whether the compound indeed modulates the activity of these predicted targets. This in silico approach can significantly streamline the target identification process and provide a strong rationale for further investigation. nih.gov
Analytical Methodologies for Research and Characterization
High Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-(2-aminoethyl)-4-bromobenzenesulfonamide and quantifying its presence in various mixtures. While specific chromatograms for this exact compound are not widely published in scientific literature, the methodology for analogous sulfonamides typically involves reverse-phase chromatography.
A common approach would utilize a C18 stationary phase with a mobile phase consisting of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly achieved using a UV detector, as the aromatic ring of the benzenesulfonamide (B165840) moiety exhibits strong absorbance in the UV region. The purity is determined by integrating the peak area of the main compound and any impurities, with commercial suppliers often stating a purity of ≥98%. chemicalbook.comscielo.br
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Sulfonamides
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through ¹H-NMR and ¹³C-NMR, the precise arrangement of atoms within the molecule can be determined.
¹H-NMR spectra would provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the brominated benzene (B151609) ring would appear as a set of doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the ethylenediamine (B42938) moiety would present as multiplets or triplets in the more upfield region, with their chemical shifts influenced by the adjacent sulfonamide and amino groups.
¹³C-NMR spectra would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic ring would resonate at lower field (δ 120-140 ppm), while the aliphatic carbons of the ethyl group would be found at a higher field.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LC-MS, HRMS)
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can further aid in structural confirmation. The nominal mass of the compound is approximately 279.15 g/mol , consistent with its molecular formula C₈H₁₁BrN₂O₂S. chemicalbook.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental composition.
When subjected to fragmentation in the mass spectrometer, aromatic sulfonamides often exhibit characteristic losses. A common fragmentation pathway involves the cleavage of the S-N bond and the loss of the aminoethyl group. Another typical fragmentation is the loss of sulfur dioxide (SO₂), a characteristic feature of sulfonamides.
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁BrN₂O₂S |
| Molecular Weight | 279.15 g/mol chemicalbook.com |
| Monoisotopic Mass | 277.97246 Da researchgate.net |
| Predicted Major Fragments | [M - NH₂CH₂CH₂NH]⁺, [M - SO₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key expected absorption bands would include:
N-H stretching vibrations from the primary amine and the sulfonamide N-H, typically appearing in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl chain (below 3000 cm⁻¹).
S=O stretching vibrations from the sulfonyl group, which are typically strong and appear as two distinct bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.
C-N stretching vibrations from the ethylenediamine chain.
C-S and S-N stretching vibrations at lower wavenumbers.
Elemental Analysis for Stoichiometric Determination
Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, bromine, and sulfur) in this compound. This technique is crucial for confirming the empirical and molecular formula of the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₈H₁₁BrN₂O₂S.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 34.42% |
| Hydrogen | H | 1.01 | 11 | 11.11 | 3.98% |
| Bromine | Br | 79.90 | 1 | 79.90 | 28.62% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 10.04% |
| Oxygen | O | 16.00 | 2 | 32.00 | 11.46% |
| Sulfur | S | 32.07 | 1 | 32.07 | 11.49% |
| Total | | | | 279.18 | 100.00% |
Thermal Analysis Methods (e.g., thermogravimetric analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are utilized to evaluate the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
A TGA curve for this compound would indicate the temperature at which it begins to decompose. For many organic sulfonamides, decomposition typically begins at temperatures above 200°C. The TGA data can reveal the presence of any residual solvents or volatile impurities, which would be observed as a mass loss at lower temperatures. The final residual mass at the end of the analysis provides information about the formation of any non-volatile decomposition products. While specific TGA data for this compound is not publicly available, analysis of similar compounds suggests that it is a thermally stable solid at ambient temperatures. researchgate.net
Future Research Directions and Applications in Chemical Biology
Exploration of Novel Biological Targets for the Chemical Compound and Its Derivatives.
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. nih.gov Historically, sulfonamides have been recognized for their antimicrobial properties, primarily through the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria. tandfonline.com However, contemporary research has expanded the scope of sulfonamide derivatives to a broader range of biological targets. tandfonline.com
Future research on N-(2-aminoethyl)-4-bromobenzenesulfonamide and its analogs could focus on identifying novel protein-protein interactions or enzymatic activities that can be modulated by this chemical scaffold. Given the structural similarities to other bioactive sulfonamides, potential targets could include:
Carbonic Anhydrases: Certain sulfonamide derivatives are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance.
Kinases: The sulfonamide moiety can be found in several kinase inhibitors, suggesting that derivatives of this compound could be explored for their potential to modulate kinase activity, which is often dysregulated in cancer.
Proteases: Some sulfonamides have been shown to inhibit proteases, making this class of enzymes a viable target for future investigation. nih.gov
Anti-diabetic Targets: Recent studies have shown that novel sulfonamide derivatives can act as multitarget antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase. rsc.orgresearchgate.net
Screening of this compound and a library of its derivatives against a panel of diverse biological targets will be a crucial first step in uncovering new therapeutic applications.
Development of Advanced Synthetic Strategies for Complex Analogs.
The synthesis of complex analogs of this compound is essential for exploring its structure-activity relationship (SAR) and optimizing its biological activity. While traditional methods for sulfonamide synthesis, such as the reaction of sulfonyl chlorides with amines, are well-established, modern synthetic chemistry offers more advanced and efficient strategies. researchgate.netfrontiersrj.com
Future synthetic endeavors could employ a variety of innovative techniques:
One-Pot Synthesis: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve the efficiency of analog synthesis. nih.gov
Photoredox Catalysis: This approach utilizes visible light to initiate chemical reactions, often under mild conditions, allowing for the synthesis of complex molecules that may not be accessible through traditional methods. thieme-connect.com
Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional synthesis, avoiding the need for harsh reagents and simplifying purification processes. thieme-connect.com
Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of sulfonamide libraries.
These advanced synthetic methods will enable the rapid generation of a diverse library of this compound analogs with varied substituents on the aromatic ring and the ethylamine (B1201723) side chain, facilitating a thorough exploration of its biological potential.
| Synthetic Strategy | Description | Potential Advantages |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, time-saving. nih.gov |
| Photoredox Catalysis | Uses visible light to drive chemical reactions. | Mild reaction conditions, high functional group tolerance. thieme-connect.com |
| Electrochemical Synthesis | Employs electricity to initiate and control chemical transformations. | Green and sustainable, avoids hazardous reagents. thieme-connect.com |
| Flow Chemistry | Reactions are carried out in a continuously flowing stream. | Precise control, improved safety, scalability. |
Integration of Multi-Omics Data in Mechanism of Action Studies.
Understanding the precise mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent or a chemical tool. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to a chemical perturbation. elifesciences.orgmdpi.com
For this compound, a multi-omics approach could be employed to:
Identify On- and Off-Target Effects: By analyzing changes in gene expression, protein abundance, and metabolite levels, researchers can identify not only the intended biological target but also any unintended off-target effects. elifesciences.org
Elucidate Cellular Pathways: Multi-omics data can help to map the cellular pathways that are modulated by the compound, providing a deeper understanding of its biological effects. nih.gov
Discover Biomarkers: The identification of specific molecular changes in response to treatment can lead to the discovery of biomarkers for predicting efficacy or monitoring treatment response. nih.gov
The integration of these large datasets requires sophisticated bioinformatics tools and systems biology approaches to construct a comprehensive model of the compound's mechanism of action. researchgate.net
Design of Targeted Chemical Probes for Specific Biological Pathways.
Chemical probes are essential tools in chemical biology for the study of biological processes and the validation of drug targets. rsc.org this compound can serve as a scaffold for the design of targeted chemical probes. By incorporating reporter groups such as fluorophores or biotin (B1667282) tags, derivatives of this compound can be used to visualize and isolate their biological targets. mdpi.com
Key considerations in the design of such probes include:
Affinity and Selectivity: The probe must bind to its intended target with high affinity and selectivity to avoid non-specific interactions.
Minimal Perturbation: The addition of a reporter group should not significantly alter the biological activity of the parent compound.
Bioorthogonality: The reporter group should be chemically inert to other cellular components, allowing for specific detection.
The development of fluorescently labeled this compound analogs could enable real-time imaging of their subcellular localization and interaction with their biological targets. mdpi.com
Application of Artificial Intelligence in Drug Discovery for Sulfonamide Scaffolds.
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netmdpi.com These computational tools can be applied to the sulfonamide scaffold, including this compound, in several ways:
Predictive Modeling: AI algorithms can be trained on large datasets of known sulfonamides and their biological activities to predict the potential targets and efficacy of novel derivatives. nih.gov
De Novo Drug Design: Generative AI models can design entirely new sulfonamide-based molecules with desired pharmacological properties. mdpi.com
Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of sulfonamide derivatives to identify promising candidates for further experimental validation. mdpi.com
ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new sulfonamide analogs, helping to prioritize compounds with favorable drug-like properties. nih.gov
By leveraging the power of AI, the discovery and development of new drugs based on the this compound scaffold can be significantly expedited. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-aminoethyl)-4-bromobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves sulfonylation of 4-bromobenzenesulfonyl chloride with ethylene diamine derivatives under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine), reaction temperature (0–25°C), and purification via recrystallization using ethanol/water mixtures . Side products like disubstituted sulfonamides can be minimized by maintaining anhydrous conditions and inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-(2-aminoethyl)-4-bromobenzenesulfonamide?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amine protonation states. Aromatic protons appear as doublets (δ 7.6–8.1 ppm), while the aminoethyl group resonates at δ 2.8–3.2 ppm .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., S–N ≈ 1.63 Å) and dihedral angles (e.g., 75–85° between the sulfonamide and benzene planes), critical for understanding steric effects .
Q. How does the bromo substituent influence the electronic and steric properties of N-(2-aminoethyl)-4-bromobenzenesulfonamide?
- Methodology : The electron-withdrawing bromo group increases electrophilicity at the sulfonamide sulfur, enhancing reactivity in nucleophilic substitutions. Steric hindrance from the para-bromo substituent can reduce accessibility for intermolecular interactions, as shown in Hammett studies and DFT calculations .
Advanced Research Questions
Q. How can thermal analysis (TGA/DSC) elucidate the stability and phase transitions of N-(2-aminoethyl)-4-bromobenzenesulfonamide in gel matrices?
- Methodology :
- Thermogravimetric Analysis (TGA) : Sharp decomposition above 300°C indicates thermal stability, with mass loss stages correlating to breakdown of the sulfonamide backbone and bromobenzene moiety .
- Differential Scanning Calorimetry (DSC) : Endothermic peaks near 150–200°C suggest mesophase transitions, useful for studying gelation behavior in lipid matrices (e.g., mustard oil gels) .
- Data Table :
| Sample | Decomposition Onset (°C) | Mesophase Transition (°C) |
|---|---|---|
| Pure Compound | 305 ± 2 | N/A |
| Mustard Oil Gel | 298 ± 3 | 185 ± 1 |
| Source: Adapted from TGA-DSC profiles . |
Q. What strategies resolve contradictions in thermal decomposition data for sulfonamide derivatives?
- Methodology : Discrepancies in decomposition temperatures (e.g., 298°C vs. 305°C) arise from impurities or polymorphic forms. Mitigation includes:
- Purification : Column chromatography or HPLC to isolate pure phases.
- Multi-technique validation : Pair TGA with evolved gas analysis (EGA) or mass spectrometry (MS) to identify decomposition byproducts .
Q. How do molecular docking and QSAR studies predict the biological activity of N-(2-aminoethyl)-4-bromobenzenesulfonamide derivatives?
- Methodology :
- Docking : AutoDock Vina or Schrödinger Suite models interactions with serine proteases (e.g., binding energy ≤ −8.5 kcal/mol for thrombin inhibition). The bromo group enhances hydrophobic pocket occupancy .
- QSAR : Topological polar surface area (TPSA < 90 Ų) and ClogP (~2.5) correlate with membrane permeability, guiding derivative design .
Q. What challenges arise in crystallizing sulfonamide derivatives, and how does solvent selection influence polymorph formation?
- Methodology : Sulfonamides often form hydrogen-bonded dimers, complicating crystal packing. Strategies include:
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor monoclinic systems (space group P2₁/c), while DMSO/water mixtures promote triclinic forms .
- Slow evaporation : Enables growth of diffraction-quality crystals for structure-property studies .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
